molecular formula C24H22ClN3O4S B2897469 N-(2-chlorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 900003-02-3

N-(2-chlorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2897469
CAS No.: 900003-02-3
M. Wt: 483.97
InChI Key: PCAAPYZGFLZQEA-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H22ClN3O4S and its molecular weight is 483.97. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research has shown that compounds structurally similar to N-(2-chlorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit unique crystal structures. These compounds have a folded conformation, characterized by the inclination of the pyrimidine ring to the benzene ring. This folding is stabilized by intramolecular hydrogen bonding (Subasri et al., 2016).

Synthesis and Anticancer Activity

A study on derivatives of this compound highlighted their synthesis process and evaluated their anticancer activity. The research focused on compounds exhibiting selective cytotoxic effects against leukemia cell lines, showcasing their potential in anticancer therapies (Horishny et al., 2021).

Dual Inhibitory Potential

Research into similar compounds has identified their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes crucial in cancer cell proliferation. These studies offer insights into the development of potent inhibitors with applications in cancer treatment (Gangjee et al., 2008).

Intramolecular Cyclization and Synthesis

Another study explored the intramolecular cyclization of related compounds, leading to the formation of unique structures with potential biological activities. This research provides a foundation for synthesizing novel compounds with diverse applications (Savchenko et al., 2020).

Antimicrobial Activity

The synthesis of structurally related compounds and their evaluation for antimicrobial properties has been a focus of research. These studies contribute to the development of new antimicrobial agents, addressing the growing need for effective treatments against resistant bacteria and fungi (Kumar et al., 2022).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O4S/c25-18-9-3-1-6-15(18)12-26-20(29)14-33-24-27-21-17-8-2-4-10-19(17)32-22(21)23(30)28(24)13-16-7-5-11-31-16/h1-4,6,8-10,16H,5,7,11-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAAPYZGFLZQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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